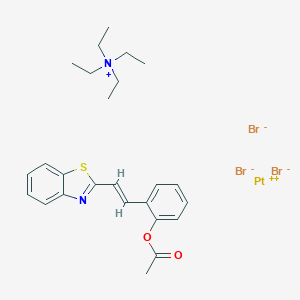

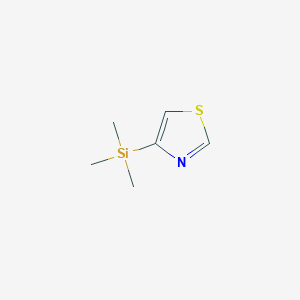

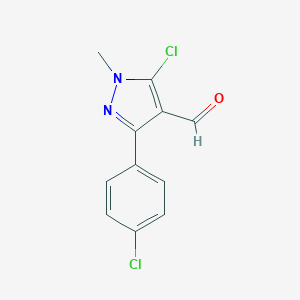

![molecular formula C9H5ClO2 B038910 Benzo[b]furan-3-carbonyl chloride CAS No. 111964-21-7](/img/structure/B38910.png)

Benzo[b]furan-3-carbonyl chloride

Overview

Description

Benzo[b]furan-3-carbonyl chloride, also known as BFC, is an organic compound with a molecular formula of C7H4ClO. It is a colorless liquid that is used in many chemical processes and has a wide range of scientific applications. BFC is a versatile reagent for the synthesis of a variety of compounds, and it has potential applications in areas such as medicine, biotechnology, and materials science.

Scientific Research Applications

Synthesis of Natural Products with Benzo[b]furan Skeleton : Luetjens and Scammells (1998) developed a novel synthetic strategy for preparing natural products possessing a benzo[b]furan skeleton, such as XH-14 and ailanthoidol. This study demonstrates the compound's utility in synthesizing complex natural products (Luetjens & Scammells, 1998).

Anticancer and Antiangiogenic Activity : Romagnoli et al. (2015) found that novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited promising anticancer and antiangiogenic activity, with specific compounds showing significant efficacy. This highlights the potential of benzo[b]furan-3-carbonyl chloride in developing cancer treatments (Romagnoli et al., 2015).

Photochemical Synthesis Method : Protti, Fagnoni, and Albini (2012) described a one-step, metal-free photochemical reaction for the environmentally friendly synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This method offers a cost-effective alternative to traditional synthesis approaches (Protti, Fagnoni, & Albini, 2012).

Palladium-mediated Synthesis : Hu and Yang (2001) developed a palladium-mediated intramolecular carbonylative annulation method to synthesize benzo[b]furo[3,4-d]furan-1-ones. This approach efficiently generates functionalized compounds, showing the versatility of this compound in organic synthesis (Hu & Yang, 2001).

Facile Synthesis of Naphthofurans and Benzodifurans : Park and Jeong (2005) demonstrated a base-catalyzed cyclization method for synthesizing regio-isomeric naphthofurans and benzodifurans from o-alkoxybenzoylarenes. This study provides valuable insights for developing new synthetic methods using benzo[b]furan derivatives (Park & Jeong, 2005).

Mechanism of Action

Target of Action

Benzo[b]furan-3-carbonyl chloride, also known as Benzofuran-3-carbonyl chloride, is a compound that has been studied for its potential biological activities . . Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets within the cell.

Mode of Action

Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity .

Biochemical Pathways

For example, some benzofuran derivatives have been shown to exhibit antimicrobial activities, suggesting they may interfere with bacterial growth and replication pathways .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .

properties

IUPAC Name |

1-benzofuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHWSRVMUQSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515518 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111964-21-7 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

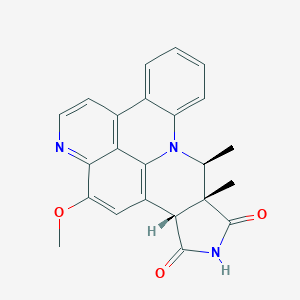

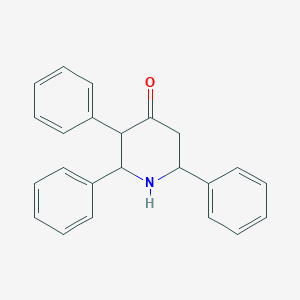

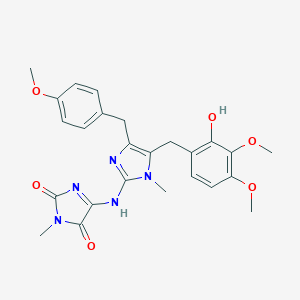

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)